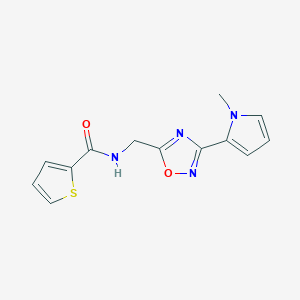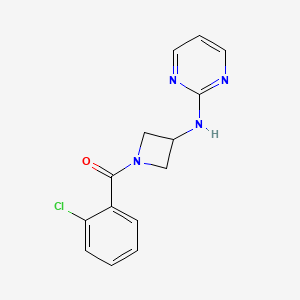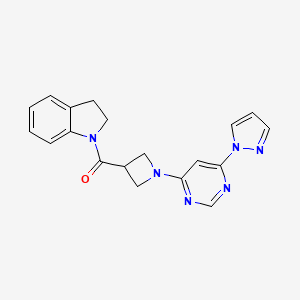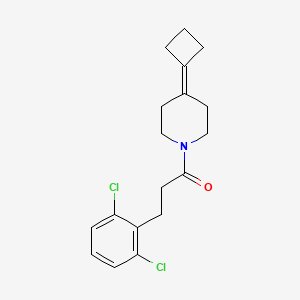![molecular formula C23H21N5O2S B2507678 2-(4-エトキシフェニル)-5-メチル-4-(((1-メチル-[1,2,4]トリアゾロ[4,3-a]キノキサリン-4-イル)チオ)メチル)オキサゾール CAS No. 1031969-24-0](/img/structure/B2507678.png)
2-(4-エトキシフェニル)-5-メチル-4-(((1-メチル-[1,2,4]トリアゾロ[4,3-a]キノキサリン-4-イル)チオ)メチル)オキサゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenyl)-5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-1,3-oxazole is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
科学的研究の応用
2-(4-ethoxyphenyl)-5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
作用機序
Target of Action
The primary target of the compound 2-(4-Ethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA .
Mode of Action
The compound 2-(4-Ethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole interacts with its target, DNA, by intercalation . This interaction disrupts the normal structure and function of DNA, which can lead to the inhibition of DNA replication and transcription .
Biochemical Pathways
The compound 2-(4-Ethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole, through its interaction with DNA, affects the DNA replication and transcription pathways . The downstream effects of this interaction can include cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
Similar compounds have been evaluated for their absorption, distribution, metabolism, and excretion (adme) profiles .
Result of Action
The result of the action of the compound 2-(4-Ethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole is the disruption of normal cellular processes, such as DNA replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
生化学分析
Biochemical Properties
It is known that triazoloquinoxalines can interact with various enzymes, proteins, and other biomolecules . These interactions can be due to hydrogen-bonding and dipole interactions .
Cellular Effects
Related compounds have been shown to have antiproliferative activities against various cancer cell lines . They can influence cell function by interacting with the DNA active site .
Molecular Mechanism
Related compounds have been shown to intercalate DNA . This can lead to changes in gene expression and can inhibit or activate enzymes .
Temporal Effects in Laboratory Settings
Related compounds have been shown to have long-term effects on cellular function .
Dosage Effects in Animal Models
Related compounds have been shown to have dose-dependent effects .
Metabolic Pathways
Related compounds have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Related compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Related compounds have been shown to interact with specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-1,3-oxazole typically involves multiple steps. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often involve the use of solvents like DMSO and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
化学反応の分析
Types of Reactions
2-(4-ethoxyphenyl)-5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
類似化合物との比較
Similar Compounds
[1,2,4]triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,3,4]oxadiazole: Exhibits significant antimicrobial properties.
Uniqueness
What sets 2-(4-ethoxyphenyl)-5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-1,3-oxazole apart is its unique combination of the triazoloquinoxaline and oxazole moieties, which confer a broad spectrum of biological activities. This makes it a versatile compound for various scientific and industrial applications.
特性
IUPAC Name |
2-(4-ethoxyphenyl)-5-methyl-4-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-4-29-17-11-9-16(10-12-17)22-24-19(14(2)30-22)13-31-23-21-27-26-15(3)28(21)20-8-6-5-7-18(20)25-23/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKNVTMOOPYZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4N5C3=NN=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![11-(4-Butoxyphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2507596.png)

![5,6-dimethyl-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidine-4-carboxamide](/img/structure/B2507600.png)

![(3E)-3-{[4-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2507604.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2507605.png)
![2-methyl-1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2507606.png)
![2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2507609.png)
![2-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid](/img/structure/B2507610.png)

![N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2507614.png)


![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate](/img/structure/B2507618.png)
